molecular formula C10H9BrClN B2878144 5-Bromonaphthalen-2-amine hcl CAS No. 2377035-12-4

5-Bromonaphthalen-2-amine hcl

Cat. No. B2878144
CAS RN: 2377035-12-4
M. Wt: 258.54
InChI Key: YHOJWPKBPIRZJB-UHFFFAOYSA-N
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Description

5-Bromonaphthalen-2-amine hydrochloride is a chemical compound with the molecular weight of 258.54 . It is stored at room temperature and is available in a powder form .


Synthesis Analysis

The synthesis of similar compounds like benzoquinolines and benzoquinolinones has been achieved via Friedländer-type condensation of aminonaphthalene carbaldehydes with primary or secondary alcohols mediated by urea/KOH or with diketones or β-ketoesters . The synthesis involved the reactions of the aryllithium species, generated from 2, 7 and t-BuLi or BuLi, with DMF and provided corresponding formyl derivatives 2 and 7 with 60 and 50% yields, respectively .


Molecular Structure Analysis

The molecular formula of 5-Bromonaphthalen-2-amine hydrochloride is C10H8BrN.ClH . The InChI key is YHOJWPKBPIRZJB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromonaphthalen-2-amine hydrochloride is a solid substance stored at room temperature .

Scientific Research Applications

Selective Amination Catalysis

5-Bromonaphthalen-2-amine HCl is utilized in selective amination reactions catalyzed by palladium complexes. This process demonstrates high yields and excellent chemoselectivity, proving its importance in the synthesis of aminated products. The amination of polyhalopyridines, for example, yields significant products like 5-amino-2-chloropyridine with high isolation yields, showcasing the compound's role in facilitating specific and efficient chemical transformations (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Phosphorescence Enhancement

The bromonaphthalene derivatives, including this compound, exhibit pH-controlled phosphorescence. This property is notably enhanced by β- and γ-cyclodextrins in aqueous solutions, indicating its potential in developing phosphorescent sensors and materials for proton monitoring and other applications requiring phosphorescence detection (R. A. Bissell & A. P. Silva, 1991).

Microwave-Assisted Amination

Microwave conditions have been applied to improve the yields of aryl amination, including 1-aminonaphthalenes and aminoquinolines from aryl bromides. This compound under microwave conditions provides desired products with good to excellent yields, illustrating the compound's adaptability to modern, efficient synthesis methods (Tammy C. Wang, D. Magnin, & L. Hamann, 2003).

Quadruply Annulated Borepins Synthesis

Research shows the use of bromonaphthalene derivatives in a two-step synthesis sequence to produce quadruply annulated borepins. This sequence involves a nucleophilic substitution reaction followed by an intramolecular Ni-mediated reaction, demonstrating the compound's utility in synthesizing complex molecular structures with potential applications in material science and organic electronics (Kai Schickedanz, Julian Radtke, et al., 2017).

DNA-Binding Fluorophores Synthesis

This compound plays a role in synthesizing tricyclic 2-amino-6-bromonaphthalenes, used in modifying DANPY, a biocompatible chromophore for staining cellular targets. This highlights its application in biochemistry for the development of fluorescent probes and dyes for biological imaging and diagnostics (J. S. Kingsbury, D. Elder, et al., 2019).

Safety and Hazards

The safety information for 5-Bromonaphthalen-2-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromonaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.ClH/c11-10-3-1-2-7-6-8(12)4-5-9(7)10;/h1-6H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOJWPKBPIRZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2377035-12-4
Record name 5-bromonaphthalen-2-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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